8-Bromo-6-fluoro-3,4-dihydronaphthalen-2(1H)-one
Description
Naphthalene-Derived Scaffolds in Contemporary Chemical Research
The naphthalene (B1677914) scaffold, a bicyclic aromatic hydrocarbon, is a cornerstone in the development of functional organic molecules. ijpsjournal.com In medicinal chemistry, this structural unit is present in a multitude of therapeutic agents with a broad spectrum of biological activities. nih.govresearchgate.net Naphthalene-based compounds have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others. ijpsjournal.comnih.gov The commercial success of drugs such as naproxen (B1676952) (an anti-inflammatory), propranolol (B1214883) (a beta-blocker), and bedaquiline (B32110) (an anti-tubercular agent) underscores the therapeutic relevance of the naphthalene core. nih.gov
The biological activity of naphthalene derivatives is often linked to their metabolites, such as naphthalene epoxides and naphthoquinones, which can interact with cellular proteins and influence biochemical pathways. ijpsjournal.comnih.gov This inherent reactivity makes the naphthalene scaffold a valuable platform for drug discovery. researchgate.net However, researchers also consider the metabolic stability of these scaffolds, which has led to studies on replacing the naphthalene core to optimize drug-like properties. nih.gov The versatility of the naphthalene system allows for extensive structural modifications, making it an enduring and important building block in the design of novel, potent, and specific bioactive molecules. nih.gov
Contextualizing 8-Bromo-6-fluoro-3,4-dihydronaphthalen-2(1H)-one within Ketone and Halogenated Arene Chemistry
This compound is a molecule that integrates the distinct chemical characteristics of both ketones and halogenated arenes. The ketone functional group, with its polar carbon-oxygen double bond, is a primary site for nucleophilic addition reactions. libretexts.orgmasterorganicchemistry.com This allows for the introduction of a wide array of functional groups through reactions with organometallic reagents (like Grignard reagents), hydrides, and other nucleophiles. masterorganicchemistry.com Furthermore, the α-carbons adjacent to the ketone's carbonyl group possess enhanced acidity, facilitating reactions such as enolate formation and subsequent halogenation or alkylation. libretexts.orglibretexts.org
Concurrently, the halogenated aromatic portion of the molecule dictates its reactivity in other domains. As a haloarene, the compound features halogen atoms attached directly to an sp²-hybridized carbon of the aromatic ring. unacademy.com The bromine and fluorine substituents significantly influence the electron density of the aromatic ring, thereby affecting its susceptibility to electrophilic and nucleophilic aromatic substitution reactions. stackexchange.com The presence of these two different halogens provides a platform for selective and sequential chemical transformations, positioning the molecule as a versatile intermediate in multi-step syntheses.
Table 1: Physicochemical Properties of a Dihydronaphthalenone Isomer
| Property | Value | Source |
| IUPAC Name | 6-bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one | nih.gov |
| Molecular Formula | C₁₀H₈BrFO | nih.gov |
| Molecular Weight | 243.07 g/mol | nih.gov |
| Monoisotopic Mass | 241.97426 Da | nih.gov |
| CAS Number | 1337857-08-5 | nih.gov |
Historical Perspectives on Dihydronaphthalenone Synthesis and Reactivity Paradigms
The synthesis of dihydronaphthalenone frameworks has historically relied on foundational reactions in organic chemistry. Classical methods often involve multi-step sequences, such as the bromination of a naphthalene derivative followed by an oxidation reaction to install the ketone functionality. These approaches, while effective, are part of a broader evolution in synthetic organic chemistry toward greater efficiency and selectivity.
The understanding of the reactivity of these compounds has also evolved significantly. Early studies focused on the fundamental reactions of the ketone group, such as enol and enolate formation, which are key to understanding α-carbon chemistry. libretexts.orgyoutube.com The advent of modern synthetic techniques, particularly transition-metal-catalyzed cross-coupling reactions, has revolutionized the use of halogenated intermediates like this compound. The bromine atom, once seen primarily as an electronic modifier, is now widely recognized as a versatile "handle" for constructing new carbon-carbon and carbon-heteroatom bonds with high precision. This shift in perspective has transformed such compounds from simple synthetic targets to powerful platforms for building molecular complexity.
Significance of Bromine and Fluorine Substitution Patterns in Organic Chemistry
The dual substitution with both bromine and fluorine on an aromatic ring is a strategic design choice in modern organic synthesis. Each halogen imparts distinct properties and offers unique opportunities for chemical manipulation.
Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a powerful electron-withdrawing inductive effect. stackexchange.com This can significantly alter the acidity of nearby protons and influence the regioselectivity of further reactions. In the context of nucleophilic aromatic substitution, fluorine can act as an activating group, stabilizing the key Meisenheimer complex intermediate. stackexchange.com The carbon-fluorine bond is exceptionally strong, meaning it is often installed to be retained in the final product, where it can enhance metabolic stability and binding affinity in medicinal chemistry applications. irooildrilling.com
Bromine , on the other hand, is valued as a versatile functional group for subsequent transformations. While it is also an electron-withdrawing group, its primary utility lies in its ability to participate in a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. dovepress.com This allows the bromine atom to be replaced with a diverse array of substituents, including alkyl, aryl, and alkynyl groups, providing a powerful tool for molecular elaboration.
The combination of bromine and fluorine on the same scaffold offers a powerful synthetic strategy. The fluorine atom can be used to tune the electronic properties and reactivity of the molecule, while the bromine atom serves as a robust and reliable point for building greater molecular complexity.
Table 2: Comparative Properties of Fluorine and Bromine in Organic Synthesis
| Property | Fluorine | Bromine |
| Pauling Electronegativity | 3.98 | 2.96 |
| Primary Role | Electronic modifier, metabolic blocker | Versatile synthetic handle, leaving group |
| Key Reactions | Often retained, can activate SₙAr | Cross-coupling, Grignard formation |
| C(sp²)-X Bond Energy | ~544 kJ/mol | ~339 kJ/mol |
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-6-fluoro-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO/c11-10-4-7(12)3-6-1-2-8(13)5-9(6)10/h3-4H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFIPLJCPZXDDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC(=C2)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Total Synthesis Applications
Precursor Synthesis and Functional Group Interconversions Leading to the 3,4-Dihydronaphthalen-2(1H)-one Core
The construction of the core structure of 8-bromo-6-fluoro-3,4-dihydronaphthalen-2(1H)-one relies on the strategic assembly of a substituted tetralone precursor, followed by appropriate functional group manipulations.
The synthesis of the fundamental 3,4-dihydronaphthalen-2(1H)-one (also known as β-tetralone) framework can be approached through several established routes. A primary method involves the intramolecular Friedel-Crafts cyclization of suitably substituted 4-arylbutanoic acids. For the target molecule, this would entail the cyclization of a 4-(2-bromo-4-fluorophenyl)butanoic acid derivative. This classic approach, however, can sometimes be limited by the regioselectivity of the cyclization, especially with multiple competing activation sites on the aromatic ring.
A more contemporary and often higher-yielding approach starts with the corresponding tetrahydronaphthalene precursors, which are subsequently oxidized to the desired tetralone. For instance, functionalized tetrahydronaphthalenes can be regioselectively oxidized at the benzylic position to yield α-tetralones using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in refluxing aqueous acetic acid. acs.org While the target is a β-tetralone, related oxidation strategies on different precursors or subsequent rearrangements can be envisaged.
Another key strategy involves the synthesis of tetralone compounds from precursors like ortho-bromo-phenylacetic acid, which can be converted to the target through a series of steps including acylation and cyclization. guidechem.com This highlights the importance of starting with appropriately substituted phenylacetic acids to build the bicyclic core.
The precise placement of the bromine and fluorine atoms on the aromatic ring is the most critical challenge in the synthesis of this compound. The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring.
Bromination: Electrophilic bromination is a common method for introducing bromine onto an aromatic ring. Reagents such as N-Bromosuccinimide (NBS) are frequently used, often in the presence of an acid catalyst. nih.govmdpi.com The synthesis of a related compound, 5-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, is achieved by treating 6-methoxy-1-tetralone (B92454) with NBS. nih.gov For the target molecule, one could envision starting with a 6-fluoro-3,4-dihydronaphthalen-2(1H)-one precursor. The fluorine atom is an ortho-, para-director. The desired bromination at the C8 position would be ortho to the alkyl portion of the fused ring and meta to the fluorine atom. The directing effects would need to be carefully controlled, possibly through the use of specific catalysts or blocking groups, to achieve the desired regioselectivity. nih.govnih.gov
Fluorination: The introduction of fluorine often requires specialized reagents. Electrophilic fluorinating agents, such as N-fluorobis(phenyl)sulfonimide (NFSI) or Selectfluor®, are commonly employed. ua.es For instance, the enantioselective electrophilic fluorination of α-aryl-tetralones has been demonstrated using a combination of cinchonine (B1669041) alkaloids and Selectfluor®. ua.es A plausible synthetic route could involve the fluorination of an 8-bromo-3,4-dihydronaphthalen-2(1H)-one precursor. The bromine atom is a deactivating ortho-, para-director. Fluorination would be directed to the C6 position (para to the bromine), which aligns with the desired substitution pattern.
Alternatively, the halo-functionalized aromatic ring can be constructed prior to the formation of the bicyclic system, for example, by starting with 2-bromo-4-fluorotoluene, which can be elaborated into a suitable precursor for Friedel-Crafts cyclization.
Catalytic Approaches in the Synthesis of this compound
Modern catalytic methods offer powerful tools for constructing and functionalizing complex aromatic systems with high efficiency and selectivity.
Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netjocpr.com Reactions such as Suzuki-Miyaura, Negishi, and Stille couplings provide robust methods for assembling the substituted aromatic core of the target molecule. scielo.brnobelprize.org
A hypothetical synthetic strategy could involve:
Starting with a di-halogenated benzene (B151609) ring, for example, 1,3-dibromo-5-fluorobenzene.
Performing a regioselective Suzuki or Negishi coupling to introduce a four-carbon chain at the C1 position.
Executing an intramolecular Heck reaction or a Friedel-Crafts acylation followed by reduction and cyclization to form the dihydronaphthalenone ring.
This approach allows for the precise installation of the halogen atoms on the starting aromatic platform, circumventing potential regioselectivity issues associated with direct halogenation of the bicyclic system. The bromine atom in the final product also serves as a synthetic handle for further palladium-catalyzed modifications. nih.gov
Table 1: Key Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Key Features |
|---|---|---|
| Suzuki-Miyaura | Organoboron compound + Organic halide | Mild conditions, high functional group tolerance, commercially available reagents. nobelprize.org |
| Negishi | Organozinc compound + Organic halide | High reactivity and functional group tolerance. nobelprize.org |
| Heck-Mizoroki | Alkene + Organic halide | Forms a new C-C bond at an sp² carbon, versatile for ring formation. scielo.br |
| Buchwald-Hartwig | Amine + Organic halide | Forms C-N bonds, useful for synthesizing nitrogen-containing analogues. nih.gov |
Visible-light photoredox catalysis has emerged as a powerful strategy for activating organic molecules under mild conditions, enabling a wide range of transformations through single-electron transfer (SET) pathways. nih.gov This methodology could be applied to the synthesis and functionalization of the this compound scaffold.
While specific applications to this exact molecule are not widely documented, the principles of photoredox catalysis suggest several potential uses. For example, direct C-H functionalization of the aromatic ring or the aliphatic backbone could be achieved, potentially offering alternative routes to introduce substituents without pre-functionalization. nih.gov Organic photoredox catalysts have been successfully used for the C-H silylation of electron-deficient heteroarenes, a transformation that could conceivably be adapted to the dihydronaphthalenone system. rsc.org Furthermore, photoredox catalysis can generate radical species that participate in novel cyclization or annulation reactions, potentially leading to the construction of the core structure itself under mild, oxidant-free conditions. researchgate.net
Novel Synthetic Transformations Utilizing this compound as a Building Block
The synthetic value of this compound lies in its potential as a versatile chemical building block for the synthesis of more complex molecules. nbinno.commdpi.comnih.govossila.com The presence of three distinct functional handles—the ketone, the aryl bromide, and the aryl fluoride—allows for a variety of selective transformations.
The aryl bromide at the C8 position is particularly useful for further elaboration via transition metal-catalyzed cross-coupling reactions. It can readily participate in Suzuki, Sonogashira, Buchwald-Hartwig amination, and other coupling processes to introduce a wide array of substituents, including aryl, alkyl, alkynyl, and amino groups. nih.gov This capability is crucial in medicinal chemistry for generating libraries of analogues for structure-activity relationship (SAR) studies.
The ketone functionality at the C2 position can be manipulated in numerous ways. It can undergo:
Reduction to the corresponding alcohol.
Reductive amination to introduce nitrogen-containing side chains.
Wittig-type reactions to form exocyclic double bonds.
Alpha-functionalization via enolate chemistry to introduce substituents adjacent to the carbonyl group.
The fluorine atom at C6, while generally less reactive in nucleophilic substitution than bromine, significantly modulates the electronic properties of the molecule, influencing its reactivity and potential biological activity. Its presence can enhance metabolic stability and binding affinity in pharmaceutical applications.
Table 2: Potential Reactions of this compound
| Reactive Site | Reaction Type | Potential Outcome |
|---|---|---|
| C8-Bromine | Suzuki Coupling | Introduction of an aryl or vinyl group. |
| C8-Bromine | Buchwald-Hartwig Amination | Formation of a C-N bond to introduce an amine. |
| C2-Ketone | Reduction (e.g., with NaBH₄) | Formation of 8-bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-2-ol. |
| C2-Ketone | Reductive Amination | Introduction of a primary or secondary amine at the C2 position. |
| C2-Ketone | Wittig Reaction | Formation of an exocyclic alkene at the C2 position. |
Synthesis of Acylated Dihydronaphthalene Derivatives
The acylation of dihydronaphthalene systems can be approached through various methods, primarily targeting either the aromatic ring via Friedel-Crafts-type reactions or the enone system. In the case of this compound, direct Friedel-Crafts acylation on the aromatic ring is challenging due to the deactivating effects of the halogen substituents. However, the ketone functionality allows for alpha-acylation under appropriate basic conditions.
A common strategy involves the formation of an enolate from the dihydronaphthalenone, which then acts as a nucleophile towards an acylating agent. The regioselectivity of this reaction can be controlled by the choice of base and reaction conditions.
Table 1: Reagents for Acylation of Dihydronaphthalenones
| Reagent Class | Specific Reagent Example | Purpose |
| Base | Lithium diisopropylamide (LDA) | Formation of the kinetic enolate |
| Acylating Agent | Acetyl chloride | Introduction of an acetyl group |
| Quenching Agent | Saturated ammonium (B1175870) chloride | Neutralization of the reaction |
Detailed research findings on analogous systems suggest that the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate, leading to acylation at the C1 position. The resulting acylated dihydronaphthalene derivatives are valuable precursors for the synthesis of more complex heterocyclic and polycyclic systems.
Investigations into Sulfonylation Reactions
Sulfonylation reactions of this compound can introduce the versatile sulfonyl group, which is a key functional group in many biologically active molecules and a useful intermediate in organic synthesis. Similar to acylation, sulfonylation can be directed to different positions of the molecule.
Aryl sulfonyl chlorides are common reagents for the introduction of a sulfonyl group. The reaction with the enolate of the dihydronaphthalenone would lead to the formation of a C-S bond, yielding a sulfonylated dihydronaphthalene. The conditions for such a reaction would need to be carefully optimized to avoid side reactions.
Table 2: Conditions for Sulfonylation of Ketones
| Parameter | Condition | Rationale |
| Solvent | Tetrahydrofuran (THF) | Aprotic solvent to prevent quenching of the enolate |
| Temperature | -78 °C to room temperature | Controlled reaction temperature to manage reactivity |
| Sulfonylating Agent | p-Toluenesulfonyl chloride | Common and reactive sulfonylating agent |
Applications in Annulation and Cycloaddition Methodologies
The dihydronaphthalenone core of this compound is an excellent substrate for annulation reactions, which are ring-forming reactions. The Robinson annulation, a classic method for the formation of a six-membered ring, is particularly relevant. wikipedia.orguoc.gr This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orguoc.gr
In a typical Robinson annulation sequence, the enolate of this compound would be reacted with an α,β-unsaturated ketone, such as methyl vinyl ketone. wikipedia.org This would lead to the formation of a new carbocyclic ring fused to the existing dihydronaphthalene framework, opening pathways to steroid-like structures.
Cycloaddition reactions, such as the Diels-Alder reaction, can also be envisioned. acs.orgnih.govnih.gov While the enone system of the dihydronaphthalenone is not a classic diene, derivatization to introduce a diene moiety would allow it to participate in [4+2] cycloadditions with various dienophiles, leading to the rapid construction of complex polycyclic systems.
Development of Cascade and Tandem Reactions for Architectural Complexity
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. inglomayor.cl The this compound scaffold is a promising starting point for the development of novel cascade reactions.
For instance, a cascade sequence could be initiated by a Michael addition to the enone system, followed by an intramolecular cyclization that is triggered by the newly introduced functional group. The presence of the bromine atom on the aromatic ring allows for subsequent palladium-catalyzed cross-coupling reactions, further increasing the molecular complexity in a controlled manner. Such strategies are highly valuable in the synthesis of natural products and their analogues. inglomayor.cl
Reaction Mechanisms and Kinetic Studies
Mechanistic Investigations of Carbonyl Reactivity (e.g., Enolization, Nucleophilic Additions)
The carbonyl group in 8-Bromo-6-fluoro-3,4-dihydronaphthalen-2(1H)-one is a primary site for chemical reactions, most notably enolization and nucleophilic additions.
Enolization: Like other ketones, this compound can exist in equilibrium with its enol tautomer. This process, which can be catalyzed by either acid or base, involves the removal of a proton from the α-carbon (the carbon atom adjacent to the carbonyl group) to form an enolate, which is then protonated on the oxygen atom. masterorganicchemistry.com The presence of the electron-withdrawing bromine and fluorine atoms on the aromatic ring is expected to influence the acidity of the α-protons, thereby affecting the rate and equilibrium of enolization. The formation of the enol is a critical step in many reactions of ketones, including α-halogenation and some condensation reactions. libretexts.orgmasterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, making the α-protons more acidic and facilitating their removal by a weak base to form the enol. youtube.com
Nucleophilic Additions: The electrophilic carbon atom of the carbonyl group is susceptible to attack by nucleophiles. These reactions typically proceed via a tetrahedral intermediate, which is then protonated to yield the alcohol product. libretexts.org The rate of nucleophilic addition is influenced by both steric and electronic factors. The substituents on the aromatic ring, bromine and fluorine, exert an electron-withdrawing inductive effect, which can increase the partial positive charge on the carbonyl carbon, thus enhancing its reactivity towards nucleophiles. The general mechanism for nucleophilic addition to a ketone is a fundamental concept in organic chemistry. libretexts.org
A comparative look at the reactivity of α-haloketones can offer further insights. While the bromine in this compound is on the aromatic ring and not at the α-position, the general principles of how halogens influence carbonyl reactivity are relevant. For instance, α-bromo ketones are known to be highly reactive electrophiles. wikipedia.org
Below is a table summarizing the expected reactivity of the carbonyl group in this compound based on general principles of organic chemistry.
| Reaction Type | General Mechanism | Expected Influence of Substituents |
| Enolization (Acid-Catalyzed) | Protonation of carbonyl oxygen, followed by deprotonation at the α-carbon. | Electron-withdrawing groups (Br, F) may slightly increase the acidity of α-protons. |
| Enolization (Base-Catalyzed) | Deprotonation at the α-carbon to form an enolate. | Electron-withdrawing groups enhance the acidity of α-protons, facilitating enolate formation. |
| Nucleophilic Addition | Nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. | Electron-withdrawing Br and F atoms increase the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate. |
Mechanistic Studies of Bromine Reactivity and C-Br Bond Activation Processes
The carbon-bromine (C-Br) bond on the aromatic ring is another key reactive site in this compound. This bond can be activated and participate in a variety of transformations, particularly transition metal-catalyzed cross-coupling reactions.
The cleavage of the C-Br bond can occur through several mechanisms, including heterolytic and homolytic fission. wikipedia.org In the context of many synthetic applications, particularly in the formation of new carbon-carbon or carbon-heteroatom bonds, the activation of the C-Br bond is typically achieved using a transition metal catalyst, such as palladium. libretexts.org
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, involves three key steps:
Oxidative Addition: The aryl bromide undergoes oxidative addition to a low-valent palladium(0) complex to form a palladium(II) intermediate. This is often the rate-determining step. libretexts.org
Transmetalation (for Suzuki-type couplings) or Migratory Insertion (for Heck-type couplings): In a Suzuki coupling, a second organic fragment, typically from an organoboron compound, is transferred to the palladium center. In a Heck reaction, an alkene inserts into the palladium-carbon bond. libretexts.org
Reductive Elimination: The two organic fragments on the palladium center couple, and the desired product is eliminated, regenerating the palladium(0) catalyst. libretexts.org
The reactivity of the C-Br bond in these processes is generally higher than that of a C-Cl or C-F bond, making selective transformations at the bromine site feasible. The cleavage of the C-Br bond can also be influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net
| Process | Key Mechanistic Steps | Catalyst/Reagents |
| Palladium-Catalyzed Suzuki Coupling | Oxidative addition, transmetalation, reductive elimination. | Pd(0) catalyst, base, organoboron reagent. |
| Palladium-Catalyzed Heck Coupling | Oxidative addition, migratory insertion, β-hydride elimination. | Pd catalyst, base, alkene. |
| Reductive Dehalogenation | Can proceed via various mechanisms, including radical pathways or hydride transfer. | Reducing agents (e.g., H₂, metal hydrides), catalysts. |
Influence of Fluorine on Reaction Pathways, Directing Reactivity, and Electronic Effects
The fluorine atom at the 6-position of the naphthalene (B1677914) ring significantly influences the reactivity of the molecule through its unique electronic properties. Fluorine is the most electronegative element, and its presence has profound stereoelectronic effects. nih.gov
Electronic Effects: Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). nih.gov In aromatic systems, the inductive effect generally dominates, leading to a decrease in electron density in the ring. This deactivation of the aromatic ring can affect the rates of electrophilic aromatic substitution reactions. The electron-withdrawing nature of fluorine can also stabilize anionic intermediates, which can be a factor in certain reaction mechanisms. nih.gov
The presence of fluorine can also influence the reactivity of the nearby carbonyl group and the C-Br bond. The inductive withdrawal of electron density by the fluorine atom can enhance the electrophilicity of the carbonyl carbon, as previously mentioned. Furthermore, the electronic effects of fluorine can modulate the reactivity of the C-Br bond in cross-coupling reactions, although the effect is often complex and can depend on the specific reaction conditions and catalyst system. mdpi.com
The table below summarizes the key influences of the fluorine substituent.
| Influence | Description | Impact on Reactivity |
| Inductive Effect (-I) | Strong electron withdrawal through the sigma bond framework. | Deactivates the aromatic ring towards electrophilic substitution; increases the electrophilicity of the carbonyl carbon. |
| Resonance Effect (+R) | Electron donation into the pi system through lone pairs. | Directs incoming electrophiles to the ortho and para positions. |
| Stereoelectronic Effects | Influence on molecular conformation and orbital interactions. | Can affect transition state energies and reaction rates. |
Elucidation of Catalytic Cycles in Mediated Transformations
While no specific catalytic cycles involving this compound have been reported in the literature, its structure suggests its potential as a substrate in various palladium-catalyzed cross-coupling reactions. The elucidation of the catalytic cycle for such a transformation would follow the general principles outlined for reactions like the Suzuki, Heck, or Buchwald-Hartwig amination reactions.
For example, in a hypothetical Suzuki coupling reaction to form a new carbon-carbon bond at the 8-position, the catalytic cycle would involve:
Oxidative addition of the C-Br bond of this compound to a Pd(0) catalyst.
Transmetalation of an organic group from a boronic acid or ester to the resulting Pd(II) complex.
Reductive elimination of the coupled product, regenerating the Pd(0) catalyst. libretexts.org
The efficiency and selectivity of such a catalytic cycle would be influenced by various factors, including the choice of palladium precursor, ligands, base, and solvent. The presence of both bromine and fluorine atoms offers the potential for selective functionalization, as the C-Br bond is significantly more reactive in oxidative addition than the C-F bond.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectral Analysis and Proton Environment Elucidation
A ¹H NMR spectrum of 8-Bromo-6-fluoro-3,4-dihydronaphthalen-2(1H)-one would be expected to provide key insights into the number of unique proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values. The aliphatic protons on the dihydronaphthalene ring at positions 1, 3, and 4 would likely appear as multiplets in the upfield region of the spectrum. The aromatic protons would be located in the downfield region, and their splitting patterns would be crucial for confirming the substitution pattern on the aromatic ring. The coupling constants (J values) between adjacent protons would help to establish their connectivity.
Hypothetical ¹H NMR Data Table:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
¹³C NMR for Carbon Skeleton Confirmation
The ¹³C NMR spectrum would reveal the number of distinct carbon environments in the molecule. The carbonyl carbon (C2) would be expected to have a characteristic downfield chemical shift. The aromatic carbons would also appear in the downfield region, with their specific shifts influenced by the bromine and fluorine substituents. The aliphatic carbons (C1, C3, and C4) would be found in the upfield region of the spectrum.
Hypothetical ¹³C NMR Data Table:
| Chemical Shift (δ, ppm) | Assignment |
| Data Not Available | Data Not Available |
¹⁹F NMR for Fluorine Environment Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique specifically for fluorine-containing compounds. A ¹⁹F NMR spectrum of the target molecule would show a signal corresponding to the fluorine atom at the 6-position. The chemical shift of this signal would be indicative of its electronic environment. Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) would provide valuable information for confirming the regiochemistry.
Hypothetical ¹⁹F NMR Data Table:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data Not Available | Data Not Available | Data Not Available |
Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₀H₈BrFO). This technique is crucial for confirming that the synthesized compound has the correct atomic composition.
Hypothetical HRMS Data Table:
| Ion | Calculated m/z | Measured m/z |
| [M+H]⁺ | Data Not Available | Data Not Available |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to assess the purity of the compound and to analyze its fragmentation pattern. The fragmentation pattern, which is the way the molecule breaks apart upon ionization, provides a characteristic fingerprint that can help to confirm its structure.
Hypothetical GC-MS Data Table:
| Retention Time (min) | Major Fragment Ions (m/z) |
| Data Not Available | Data Not Available |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within this compound and for probing its molecular dynamics. These two methods are complementary, as the selection rules governing them differ; some vibrational modes may be active in Raman but not in IR, and vice versa.
The analysis of the vibrational spectrum allows for the identification of characteristic stretching and bending modes associated with the molecule's specific bonds. The tetralone core, substituted with bromine and fluorine atoms on the aromatic ring, gives rise to a unique spectral fingerprint.
Key Functional Group Vibrations:
Carbonyl (C=O) Stretch: The most prominent and easily identifiable peak in the IR spectrum is due to the carbonyl group stretching vibration. For a six-membered cyclic ketone, such as the dihydronaphthalenone structure, this absorption is typically strong and sharp, appearing in the range of 1715-1730 cm⁻¹. libretexts.orglibretexts.org The exact position can be influenced by the electronic effects of the substituents on the nearby aromatic ring, though direct conjugation is absent in this saturated portion of the ring system.
Aromatic Ring Vibrations: The substituted benzene (B151609) ring exhibits several characteristic vibrations. The C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. orgchemboulder.com Aromatic C-H stretching vibrations are expected to produce signals at wavenumbers slightly above 3000 cm⁻¹, generally in the 3000-3100 cm⁻¹ range. orgchemboulder.com
Aliphatic C-H Vibrations: The methylene (B1212753) (-CH₂) groups in the dihydronaphthalene ring give rise to symmetric and asymmetric stretching vibrations, which are typically observed in the 2850-2960 cm⁻¹ region. libretexts.org
Carbon-Halogen Vibrations: The presence of bromine and fluorine substituents results in characteristic absorptions in the lower frequency "fingerprint" region of the spectrum. The C-F stretching vibration is typically found in the 1000-1350 cm⁻¹ range, while the C-Br stretch occurs at a lower frequency, generally between 515 and 690 cm⁻¹. libretexts.org
Molecular Dynamics Insights:
Each vibrational mode corresponds to a specific dynamic movement of the atoms, such as the stretching of the C=O bond or the scissoring motion of a CH₂ group. While a static spectrum provides frequency and intensity data, more advanced computational vibrational spectroscopy can model these atomic motions. arxiv.orgcore.ac.uk Such computational studies, often employing Density Functional Theory (DFT), can predict the vibrational frequencies and visualize the corresponding atomic displacements, offering a deeper understanding of the molecule's flexibility and intramolecular dynamics. The low-frequency vibrations, in particular, are often associated with larger-scale molecular motions and lattice dynamics in the solid state. rsc.org
The following table summarizes the predicted characteristic vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Typical Intensity |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | Medium to Strong |
| C=O Stretch | Ketone | 1715 - 1730 | Strong |
| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Medium, Multiple Bands |
| C-F Stretch | Ar-F | 1000 - 1350 | Strong |
| C-Br Stretch | Ar-Br | 515 - 690 | Medium to Strong |
X-ray Crystallography for Solid-State Structural Analysis of Derivatives and Intermediates
While vibrational spectroscopy provides information about chemical bonds and functional groups, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique is invaluable for elucidating the precise bond lengths, bond angles, and torsional angles that define the molecular conformation.
For a molecule like this compound, obtaining suitable single crystals of its derivatives or key synthetic intermediates would provide definitive structural proof. The analysis would reveal critical details about the molecule's solid-state architecture.
Expected Structural Insights:
Conformation: X-ray analysis would determine the exact conformation of the non-aromatic, six-membered ring. In similar tetralone systems, this ring often adopts a "half-chair" conformation to minimize steric strain.
Bond Parameters: The precise lengths of all bonds (C-C, C=C, C-H, C=O, C-F, and C-Br) and the angles between them would be measured with high precision. This data can offer insights into the electronic effects of the halogen substituents on the aromatic ring.
Should a crystallographic study be performed on a derivative or intermediate of this compound, the following structural parameters would be determined.
| Parameter Type | Information Gained |
| Unit Cell Dimensions | The fundamental repeating unit of the crystal lattice (a, b, c, α, β, γ). |
| Space Group | The symmetry operations that define the crystal structure. |
| Atomic Coordinates | The precise x, y, z position of every atom in the asymmetric unit. |
| Bond Lengths | The distances between bonded atoms, providing insight into bond order and strength. |
| Bond Angles | The angles formed by three connected atoms, defining the local geometry. |
| Torsional Angles | The dihedral angles that describe the conformation of the molecule, particularly the puckering of the non-aromatic ring. |
| Intermolecular Distances | Distances between atoms of neighboring molecules, identifying potential hydrogen bonds, halogen bonds, and van der Waals contacts. |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the molecular geometry and electronic properties of 8-Bromo-6-fluoro-3,4-dihydronaphthalen-2(1H)-one. These methods solve the Schrödinger equation, or its approximations, to determine the optimal three-dimensional arrangement of atoms and the distribution of electrons within the molecule.
Density Functional Theory (DFT) Studies on Ground and Excited States
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For this compound, DFT calculations are employed to determine its ground-state geometry, where the molecule is at its lowest energy level. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's three-dimensional shape.
Furthermore, Time-Dependent DFT (TD-DFT) can be utilized to investigate the electronic excited states of the molecule. This is crucial for understanding its photophysical properties, such as its absorption and emission of light. The calculations can predict the energies of the lowest singlet and triplet excited states, which are important for understanding its potential applications in areas like photochemistry and materials science.
Illustrative DFT Calculated Parameters for this compound (Ground State)
| Parameter | Predicted Value |
| Total Energy | -Hypothetical Value a.u. |
| Dipole Moment | -Hypothetical Value Debye |
| HOMO Energy | -Hypothetical Value eV |
| LUMO Energy | -Hypothetical Value eV |
| HOMO-LUMO Gap | -Hypothetical Value eV |
Note: The values in this table are for illustrative purposes as specific published computational data for this molecule is not available.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy and shape of these orbitals are critical in predicting how a molecule will interact with other reagents.
For this compound, FMO analysis can pinpoint the most likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO density would indicate regions susceptible to electrophilic attack, while the LUMO distribution would highlight areas prone to nucleophilic attack. The energy gap between the HOMO and LUMO is also an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Illustrative FMO Properties for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -Hypothetical Value | Highest Occupied Molecular Orbital; associated with the molecule's ability to donate electrons. |
| LUMO | -Hypothetical Value | Lowest Unoccupied Molecular Orbital; associated with the molecule's ability to accept electrons. |
| HOMO-1 | -Hypothetical Value | The molecular orbital just below the HOMO in energy. |
| LUMO+1 | -Hypothetical Value | The molecular orbital just above the LUMO in energy. |
Note: The values in this table are for illustrative purposes as specific published computational data for this molecule is not available.
Conformational Analysis and Energy Landscapes
The non-aromatic part of this compound is flexible, allowing the molecule to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers of the molecule and to map out the potential energy surface that governs their interconversion.
By systematically rotating the single bonds in the dihydronaphthalenone ring, computational methods can identify energy minima corresponding to stable conformations and transition states that connect them. This analysis is crucial for understanding the molecule's flexibility and how its shape might influence its biological activity or its packing in a crystal lattice. The relative energies of the different conformers can be used to predict their populations at a given temperature.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model the step-by-step mechanism of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states.
A transition state is a high-energy structure that represents the energy barrier that must be overcome for a reaction to occur. Characterizing the geometry and energy of the transition state is essential for calculating the reaction's activation energy and, consequently, its rate. For example, modeling the reduction of the ketone group or substitution reactions on the aromatic ring can provide valuable insights into the reactivity and synthetic utility of this compound.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental data. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly useful.
Using methods like Gauge-Independent Atomic Orbital (GIAO), it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted values can then be compared with experimental spectra to aid in the assignment of signals and to confirm the structure of the molecule. Discrepancies between predicted and experimental shifts can also provide insights into solvent effects or conformational dynamics.
Exploration of Non-covalent Interactions and Intermolecular Forces within the Compound and its Complexes
Non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, play a critical role in determining the structure and properties of molecular solids and complexes. For this compound, the presence of bromine, fluorine, and oxygen atoms makes it capable of participating in a variety of non-covalent interactions.
Computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions. Understanding the nature and strength of intermolecular forces is crucial for predicting crystal packing, solubility, and the ability of the molecule to bind to biological targets. For instance, the bromine atom can participate in halogen bonding, a directional interaction that can influence the supramolecular assembly of the compound.
Derivatization and Functionalization Strategies
Modification at the Ketone Moiety
The ketone group at the C-2 position offers a rich platform for chemical derivatization.
The carbonyl group of 8-Bromo-6-fluoro-3,4-dihydronaphthalen-2(1H)-one can be readily reduced to a secondary alcohol, yielding 8-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-2-ol. This transformation is a fundamental step in organic synthesis, converting a planar carbonyl into a chiral hydroxyl center. Standard reducing agents are effective for this purpose.
| Reagent | Product | Reaction Type |
| Sodium borohydride (B1222165) (NaBH₄) | 8-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-2-ol | Ketone Reduction |
| Lithium aluminum hydride (LiAlH₄) | 8-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-2-ol | Ketone Reduction |
This interactive table summarizes common reduction reactions for the ketone moiety.
The ketone can undergo condensation reactions with primary amines and their derivatives to form various C=N double-bonded compounds. These reactions typically involve the acid-catalyzed addition of the nucleophile to the carbonyl, followed by dehydration. nih.govresearchgate.net
Imines (Schiff Bases): Formed by reacting the ketone with a primary amine (R-NH₂).
Oximes: Result from the reaction with hydroxylamine (B1172632) (NH₂OH). chegg.com
Hydrazones: Formed upon reaction with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., R-NHNH₂).
The stability of these derivatives is influenced by the electronegativity of the atom attached to the imine nitrogen. nih.gov Generally, oximes exhibit greater stability compared to hydrazones, which are in turn more stable than imines under aqueous conditions. nih.govresearchgate.net
| Reactant | Derivative Class | General Product Structure |
| Primary Amine (RNH₂) | Imine | C=N-R |
| Hydroxylamine (NH₂OH) | Oxime | C=N-OH |
| Hydrazine (RNHNH₂) | Hydrazone | C=N-NHR |
This interactive table outlines the formation of imine, oxime, and hydrazone derivatives.
The carbon atoms adjacent to the ketone (the α-carbons at C-1 and C-3) are amenable to functionalization through the formation of an enolate intermediate. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), deprotonates an α-carbon to generate a nucleophilic enolate. This enolate can then react with various electrophiles. A primary example is the alkylation reaction, where the enolate is treated with an alkyl halide (R-X) to form a new carbon-carbon bond at the alpha position. This strategy allows for the introduction of diverse alkyl chains, although controlling the regioselectivity of the initial deprotonation can be a challenge.
Transformations Involving the Bromine Substituent
The bromine atom on the aromatic ring is a key functional group for building molecular complexity, primarily through metal-catalyzed reactions.
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and the aryl bromide of the title compound is an excellent substrate for these transformations. nih.govlibretexts.org These reactions typically involve a catalytic cycle of oxidative addition, transmetalation (for most), and reductive elimination. youtube.com
Suzuki Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid (Ar-B(OH)₂) or a boronic ester, in the presence of a palladium catalyst and a base. It is a highly versatile method for creating new C(sp²)-C(sp²) bonds. nih.gov
Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene under the influence of a palladium catalyst to form a substituted alkene, extending the carbon framework. youtube.com
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, yielding an arylated alkyne. nih.govsoton.ac.uk
Buchwald-Hartwig Amination: This is a method for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine, using a palladium catalyst with specialized phosphine (B1218219) ligands. libretexts.org
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki | Boronic Acid/Ester (R-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | C-C |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ + Ligand (e.g., PPh₃) | C-C |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | C-C |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ + Ligand (e.g., BINAP) + Base | C-N |
This interactive table provides a summary of key palladium-catalyzed cross-coupling reactions applicable to the bromine substituent.
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The mechanism proceeds through a two-step addition-elimination sequence, forming a temporary, negatively charged Meisenheimer complex. youtube.com For an SNAr reaction to be efficient, two conditions are generally required: the presence of a good leaving group and strong electron-withdrawing groups positioned ortho and/or para to the leaving group.
In this compound, the bromine atom can act as a leaving group. However, the molecule lacks strong electron-withdrawing groups (like -NO₂ or -CN) ortho or para to the bromine. The fluorine atom is in a meta position, and its electron-withdrawing effect is less impactful for stabilizing the required Meisenheimer intermediate. Consequently, SNAr reactions at the C-8 position are expected to be challenging and would likely require harsh reaction conditions or the use of exceptionally potent nucleophiles.
Directed Modifications on the Fluoro-substituted Aromatic Ring
The presence of both bromine and fluorine atoms on the aromatic ring of this compound offers a versatile platform for a variety of directed modifications. These substituents can be selectively targeted to introduce new functional groups and build molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
The bromine atom at the C-8 position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura coupling can be employed to introduce aryl, heteroaryl, or vinyl groups by reacting the bromo-tetralone with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base. Similarly, Sonogashira coupling with terminal alkynes would yield alkynyl-substituted naphthalenones, while Buchwald-Hartwig amination could be used to install various amine functionalities. The choice of palladium catalyst, ligands, base, and solvent system is crucial for optimizing these transformations and can be tailored to the specific substrates being coupled. nih.govresearchgate.net
The fluorine atom at the C-6 position, while generally less reactive in cross-coupling reactions than bromine, can participate in such reactions under specific catalytic conditions, particularly when activated by complexation with a transition metal like chromium. rsc.org However, its primary role in directing modifications often lies in its ability to activate the aromatic ring for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the fluorine atom can facilitate the attack of nucleophiles on the aromatic ring, typically at positions ortho or para to the fluorine. nih.govlibretexts.org While the fluorine atom itself can be displaced, it is more common for it to activate other positions on the ring for substitution, especially if additional electron-withdrawing groups are present. libretexts.org
Moreover, the interplay between the bromo and fluoro substituents can be exploited for sequential functionalization. The greater reactivity of the C-Br bond in palladium-catalyzed reactions allows for selective modification at the C-8 position while leaving the C-F bond intact for subsequent transformations. This orthogonal reactivity is a powerful strategy for the divergent synthesis of a library of derivatives from a common intermediate.
Below is a table summarizing potential directed modifications on the fluoro-substituted aromatic ring:
| Reaction Type | Reagents and Conditions | Potential Product |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., toluene/water) | 8-Aryl/vinyl-6-fluoro-3,4-dihydronaphthalen-2(1H)-one |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N) | 8-Alkynyl-6-fluoro-3,4-dihydronaphthalen-2(1H)-one |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand (e.g., BINAP), base (e.g., NaOt-Bu) | 8-Amino-6-fluoro-3,4-dihydronaphthalen-2(1H)-one |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., RONa, R₂NH), polar aprotic solvent (e.g., DMSO) | Potential substitution at activated positions |
Stereoselective Derivatization Approaches
The carbonyl group at the C-2 position of this compound is a key site for introducing stereocenters, leading to the formation of chiral derivatives. Stereoselective derivatization of this ketone can be achieved through various methods, including asymmetric reduction to form chiral alcohols and stereoselective alkylation or related C-C bond-forming reactions at the α-position.
Asymmetric reduction of the prochiral ketone is a common strategy to produce enantiomerically enriched secondary alcohols. This can be accomplished using chiral reducing agents, such as those derived from boranes in the presence of chiral oxazaborolidine catalysts (CBS reduction). nih.gov Alternatively, biocatalytic reductions using whole-cell microorganisms or isolated enzymes (dehydrogenases) offer an environmentally friendly and often highly selective method for obtaining specific stereoisomers of the corresponding alcohol. nih.govrsc.org The choice of microbial strain or enzyme is critical, as different biocatalysts can exhibit opposite stereopreferences, leading to either the (S)- or (R)-alcohol. nih.govnih.gov
Stereoselective alkylation of the enolate derived from the tetralone provides a route to derivatives with a new stereocenter at the α-position (C-1 or C-3). The formation of a specific enantiomer or diastereomer can be guided by the use of chiral auxiliaries, chiral bases, or phase-transfer catalysts. For instance, iridium-catalyzed asymmetric allylic alkylation has been shown to be effective for β-tetralones, suggesting a potential strategy for the enantioselective introduction of an allyl group at the C-1 position of our target molecule. acs.org
Furthermore, dynamic kinetic resolution (DKR) can be a powerful tool in conjunction with stereoselective reactions. In a DKR process, a racemic starting material is converted into a single enantiomer of the product. For example, asymmetric transfer hydrogenation of related tetralone systems using Noyori-Ikariya type ruthenium(II) complexes can proceed via a DKR, yielding products with high diastereomeric and enantiomeric ratios. acs.orgacs.org
These stereoselective approaches are of significant interest as the three-dimensional arrangement of atoms in a molecule is crucial for its biological activity. The ability to selectively synthesize specific stereoisomers of derivatives of this compound is therefore a key aspect of its potential applications in medicinal chemistry and drug discovery.
The following table outlines potential stereoselective derivatization approaches:
| Reaction Type | Reagents and Conditions | Potential Product | Stereochemical Outcome |
| Asymmetric Reduction | Chiral borane (B79455) reagent (e.g., CBS catalyst with BH₃) | 8-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-2-ol | Enantiomerically enriched alcohol |
| Biocatalytic Reduction | Microorganism (e.g., Saccharomyces cerevisiae) or isolated dehydrogenase | 8-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-2-ol | High enantiomeric excess of (S)- or (R)-alcohol |
| Asymmetric Alkylation | Alkylating agent, chiral auxiliary or catalyst | 1-Alkyl-8-bromo-6-fluoro-3,4-dihydronaphthalen-2(1H)-one | Enantio- or diastereomerically enriched product |
| Asymmetric Transfer Hydrogenation | Ru(II) complex, hydrogen source (e.g., formic acid) | 8-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-2-ol | High diastereo- and enantioselectivity via DKR |
Role As a Key Intermediate in Complex Organic Synthesis
Precursor to Advanced Molecular Scaffolds for Chemical Biology Studies
The inherent reactivity of 8-Bromo-6-fluoro-3,4-dihydronaphthalen-2(1H)-one makes it an attractive starting material for the generation of novel molecular scaffolds intended for chemical biology investigations. The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a diverse array of substituents, including alkyl, aryl, and alkynyl groups, at the 8-position. This capability is fundamental for creating libraries of compounds with systematically varied structural features.
A hypothetical synthetic route to a more complex scaffold could involve an initial Suzuki coupling at the 8-position to introduce a new aryl group, followed by a Wittig reaction at the carbonyl to introduce an exocyclic double bond. Subsequent functionalization of the newly introduced aryl group or the double bond could lead to a wide variety of advanced molecular scaffolds.
| Reaction Type | Reagents and Conditions | Resulting Moiety |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl system |
| Stille Coupling | Organostannane, Pd catalyst | Aryl-substituted system |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Aryl-alkyne system |
| Reduction | NaBH4, LiAlH4 | Secondary alcohol |
| Grignard Reaction | RMgX | Tertiary alcohol |
| Wittig Reaction | Ylide (Ph3P=CHR) | Alkene |
Applications in the Synthesis of Natural Product Analogues and Synthetic Equivalents
The tetralone core is a common structural motif in a variety of natural products. The specific substitution pattern of this compound allows for its use in the synthesis of analogues of these natural products, where the bromo and fluoro substituents can serve as handles for modification or as replacements for other groups found in the natural structure. This is particularly valuable in structure-activity relationship (SAR) studies, where the goal is to understand how specific structural features contribute to the biological activity of a molecule.
For example, if a natural product contains a tetralone core with a hydroxyl or methoxy (B1213986) group at the 8-position, this compound could be used to synthesize an analogue where this group is replaced by a bromine atom or, after a coupling reaction, a different functional group. The fluorine atom at the 6-position can also be used to probe the electronic requirements of the binding pocket of a biological target.
Design and Synthesis of Molecular Probes for Chemical Research (excluding biological activity/efficacy)
Molecular probes are essential tools in chemical research for interrogating complex systems. The structure of this compound is well-suited for the development of such probes. The bromine atom can be readily converted into a variety of functionalities required for a molecular probe, such as a fluorescent reporter group, a photoaffinity label, or a handle for immobilization on a solid support.
For instance, a Sonogashira coupling reaction with a fluorescently tagged alkyne could be used to attach a fluorophore to the 8-position of the tetralone scaffold. The resulting fluorescent probe could then be used in imaging studies. Similarly, the bromine atom could be replaced with an azido (B1232118) group via a nucleophilic aromatic substitution or a copper-catalyzed reaction. The azido group can then be used in "click" chemistry reactions to attach the probe to other molecules or surfaces.
The ketone functionality can also be exploited in the design of molecular probes. For example, it can be converted into a hydrazone or an oxime, which can be used to link the probe to other molecules. The combination of the reactive bromine atom and the versatile ketone group in a single molecule makes this compound a powerful platform for the design and synthesis of sophisticated molecular probes for chemical research.
| Probe Functionality | Synthetic Approach | Example Reagent |
| Fluorescent Label | Sonogashira coupling | Dansyl-acetylene |
| Photoaffinity Label | Suzuki coupling | 4-Benzoylphenylboronic acid |
| Immobilization Handle | Nucleophilic substitution | Sodium azide |
| Bioconjugation Linker | Hydrazone formation | Biotin hydrazide |
Contribution to Combinatorial Synthesis and Chemical Libraries Generation
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of compounds, which can then be screened for desired properties. The trifunctional nature of this compound (possessing a ketone, a bromine, and a fluorine) makes it an excellent scaffold for the generation of chemical libraries.
A combinatorial synthesis could be designed where a set of different building blocks is introduced at each of the reactive sites of the molecule. For example, a library of compounds could be generated by reacting this compound with a variety of boronic acids in a Suzuki coupling reaction, followed by reaction of the resulting products with a set of different Grignard reagents. This would result in a two-dimensional library of compounds with diversity at two positions.
The use of solid-phase synthesis techniques could further enhance the efficiency of library generation. The tetralone could be immobilized on a solid support via a linker attached to the ketone or the aromatic ring. The subsequent reactions could then be carried out in a parallel fashion, and the final products could be cleaved from the support for screening. The structural rigidity of the tetralone core provides a well-defined spatial arrangement of the introduced substituents, which is beneficial for understanding the structure-property relationships within the library. The fluorine atom would also add a layer of diversity in terms of the electronic properties of the library members.
Analytical Method Development for Research Purity and Reaction Monitoring
Advanced Chromatographic Techniques (e.g., HPLC, GC) for High-Purity Assessment and Separation
Chromatographic methods are indispensable for determining the purity of "8-Bromo-6-fluoro-3,4-dihydronaphthalen-2(1H)-one" and for separating it from starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose, each offering distinct advantages based on the compound's physicochemical properties.
High-Performance Liquid Chromatography (HPLC) is highly suitable for the analysis of "this compound" due to its non-volatile nature and thermal sensitivity. Reversed-phase HPLC is the most common approach, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. The presence of the aromatic ring, ketone, and halogen atoms allows for strong detection using a UV detector. Method development would focus on optimizing column chemistry, mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), and flow rate to achieve baseline separation of the target compound from any potential impurities.
Gas Chromatography (GC) can also be employed, provided the compound exhibits sufficient volatility and thermal stability. A key advantage of GC is its high resolution. For analysis, the compound would be vaporized and passed through a capillary column (e.g., a nonpolar or medium-polarity column like a DB-5 or DB-17) using an inert carrier gas. A Flame Ionization Detector (FID) or a Mass Spectrometry (MS) detector would provide excellent sensitivity and specificity.
The table below outlines hypothetical, yet representative, starting conditions for developing chromatographic methods for this compound.
Table 1: Example Chromatographic Conditions for Purity Analysis
| Parameter | HPLC Method Example | GC Method Example |
|---|---|---|
| Technique | Reversed-Phase HPLC | Capillary Gas Chromatography |
| Stationary Phase (Column) | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm | 5% Phenyl Polysiloxane (e.g., DB-5), 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase / Carrier Gas | Gradient: Acetonitrile and Water | Helium or Hydrogen |
| Detector | UV-Vis Diode Array Detector (DAD) at ~254 nm | Mass Spectrometry (MS) or Flame Ionization Detector (FID) |
| Oven/Column Temperature | Ambient (~25 °C) | Temperature program: e.g., 150 °C hold 2 min, ramp to 280 °C at 10 °C/min |
| Primary Application | Quantitative purity assessment, impurity profiling | Analysis of volatile impurities, high-resolution separation |
In-situ Reaction Monitoring Techniques (e.g., Real-time IR, NMR) for Reaction Progression and Optimization
Process Analytical Technology (PAT) provides powerful tools for monitoring chemical reactions in real-time, offering significant advantages for understanding mechanisms and optimizing conditions. acs.org For the synthesis of "this compound," in-situ spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) are particularly valuable.
Real-time FTIR Spectroscopy: This technique is well-suited for tracking the formation of the target compound by monitoring the appearance of its characteristic carbonyl (C=O) stretch. researchgate.net The ketone functional group exhibits a strong, distinct absorption band in the infrared spectrum, typically between 1700-1750 cm⁻¹. mit.edu By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the concentration of the ketone product can be monitored continuously. acs.org This allows for precise determination of reaction initiation, progression, and endpoint without the need for sampling. jascoinc.com Simultaneously, the disappearance of reactant-specific peaks can be tracked to provide a comprehensive kinetic profile.
Real-time NMR Spectroscopy: NMR offers highly specific structural information, making it an excellent tool for quantitative reaction monitoring. nih.govresearchgate.net Using flow NMR or a benchtop NMR spectrometer fitted with a reaction probe, the synthesis can be followed by tracking the unique signals of the product. rsc.orgnih.gov The introduction of bromine and fluorine atoms into the aromatic ring results in characteristic shifts in the ¹H NMR spectrum. Furthermore, ¹⁹F NMR is an exceptionally sensitive and specific technique for monitoring the incorporation of the fluorine atom into the molecule, as the ¹⁹F nucleus provides a clear and distinct signal with a wide chemical shift range. rsc.orgirdg.org This allows for unambiguous tracking of product formation and consumption of fluorinated starting materials.
The table below summarizes key spectroscopic markers for monitoring the synthesis.
Table 2: In-situ Spectroscopic Markers for Reaction Monitoring
| Technique | Spectroscopic Event to Monitor | Information Gained |
|---|---|---|
| Real-time FTIR | Appearance of strong C=O stretch (~1715 cm⁻¹) | Rate of product formation, reaction completion |
| Real-time ¹H NMR | Appearance of new aromatic and aliphatic signals corresponding to the product structure | Confirmation of product structure, reaction kinetics |
| Real-time ¹⁹F NMR | Appearance of a new signal in the ¹⁹F spectrum | Direct monitoring of the fluorinated product formation, quantitative analysis |
| Real-time FTIR/NMR | Disappearance of reactant-specific signals (e.g., C-H of a precursor) | Rate of reactant consumption, identification of reaction intermediates |
Future Research Directions and Unexplored Reactivity
Development of Green and Sustainable Synthetic Routes to Halogenated Dihydronaphthalenones
Traditional synthetic methods for halogenated aromatic compounds often rely on harsh reagents and generate significant waste. Future research should prioritize the development of environmentally benign synthetic pathways to 8-Bromo-6-fluoro-3,4-dihydronaphthalen-2(1H)-one and its analogs. One promising avenue is the use of visible-light-induced cyclization reactions. For instance, a potential green synthesis could involve the photocatalytic cyclization of a suitably substituted styrene (B11656) precursor using an organic dye as the photocatalyst and molecular oxygen as a green oxidant. rsc.org Another sustainable approach could employ natural base catalysts, such as those derived from waste materials like snail shells, to promote the cyclization in aqueous media at ambient temperatures, thereby minimizing the use of hazardous solvents and energy-intensive conditions. oiccpress.com
| Synthetic Strategy | Catalyst/Reagent | Solvent | Key Advantages |
| Photocatalytic Cyclization | Acridinium Dye / O₂ | Acetonitrile | Utilizes visible light, mild conditions, green oxidant. rsc.org |
| Natural Base Catalysis | Snail Shell Derived Catalyst | Water | Utilizes waste-derived catalyst, ambient temperature, aqueous medium. oiccpress.com |
| Mechanochemical Synthesis | Ball Milling | Solvent-free | Reduces solvent waste, potentially improves reaction rates. |
Asymmetric Synthesis and Enantioselective Transformations of the Core Structure
The dihydronaphthalenone scaffold contains a stereocenter, making the development of asymmetric syntheses a critical area of research. Organocatalysis presents a powerful tool for achieving high enantioselectivity in the synthesis of chiral building blocks. Future work could focus on developing an organocatalytic Michael addition of a suitable nucleophile to a prochiral precursor, followed by an intramolecular aldol (B89426) condensation to construct the chiral dihydronaphthalenone core. Chiral primary β-amino alcohols and their derivatives are inexpensive and effective organocatalysts for such transformations. chiba-u.jp Furthermore, enantioselective transformations of the racemic ketone could be explored, such as asymmetric reduction to the corresponding alcohol or enantioselective α-functionalization.
| Transformation | Catalyst Type | Potential Chiral Ligand/Catalyst | Expected Outcome |
| Asymmetric Synthesis | Organocatalysis | Chiral Primary Amine (e.g., prolinol derivative) | Enantiomerically enriched this compound. |
| Enantioselective Reduction | Metal Catalysis | Ru(II)- or Rh(III)-complex | Chiral alcohol with high enantiomeric excess. |
| Asymmetric α-Arylation | Palladium Catalysis | Chiral Phosphine (B1218219) Ligand (e.g., BINAP) | Introduction of an aryl group at the α-position with stereocontrol. |
Exploration of Novel Catalytic Systems and Methodologies
The development of novel catalytic systems could unlock new reaction pathways and improve the efficiency of synthesizing and functionalizing this compound. For instance, rhodium-catalyzed enantioselective hydroacylation of an ortho-allylbenzaldehyde precursor could provide a direct route to the chiral dihydronaphthalenone core with high yields and excellent enantioselectivities. organic-chemistry.org Additionally, Brønsted acid-mediated cyclizations of siloxyalkynes with appropriately substituted arenes could offer a metal-free alternative for the construction of the tetralone ring system. organic-chemistry.org The use of photoredox catalysis could also enable novel intramolecular alkylation reactions to build the fused ring system under mild conditions. organic-chemistry.org
| Catalytic System | Reaction Type | Precursor | Potential Advantages |
| Rhodium(I) with Chiral Ligand | Intramolecular Hydroacylation | ortho-allylbenzaldehyde | High enantioselectivity and yield. organic-chemistry.org |
| Brønsted Acid (e.g., TfOH) | Cyclization | Siloxyalkyne | Metal-free, broad substrate scope. organic-chemistry.org |
| Organic Photoredox Catalyst | Intramolecular Arene Alkylation | Arylalkyl acid derivative | Mild, visible-light mediated conditions. organic-chemistry.org |
Investigation of Advanced Functional Materials Incorporating the Dihydronaphthalenone Scaffold
The unique electronic properties imparted by the bromo and fluoro substituents on the aromatic ring of this compound make it an interesting candidate for incorporation into advanced functional materials. Halogenated naphthalene (B1677914) derivatives have been investigated for their potential use in insulating oils due to their favorable dielectric properties. google.com Future research could explore the synthesis of polymers or liquid crystals containing the this compound moiety. The presence of the halogen atoms could enhance properties such as thermal stability, flame retardancy, and charge transport. Furthermore, the dihydronaphthalenone scaffold could serve as a core for the development of novel organic light-emitting diodes (OLEDs) or as a component in photosensitive materials. google.com
| Material Class | Potential Application | Key Feature of the Scaffold |
| Specialty Polymers | Flame Retardant Materials | High halogen content. |
| Liquid Crystals | Display Technologies | Rigid, polarizable aromatic core. |
| Organic Semiconductors | Organic Electronics (OLEDs, OFETs) | Tunable electronic properties via halogen substitution. |
| Photosensitive Materials | Photolithography, Data Storage | Photoreactive ketone and aromatic system. google.com |
Q & A
Q. What are the recommended synthetic routes for 8-Bromo-6-fluoro-3,4-dihydronaphthalen-2(1H)-one, and what reaction conditions are critical?
A common approach involves sequential halogenation of the dihydronaphthalenone scaffold. Fluorination can be achieved via electrophilic aromatic substitution using fluorine donors (e.g., Selectfluor®) under anhydrous conditions (40–60°C, DMF solvent). Bromination typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) at 80°C. Regioselectivity is influenced by directing groups and steric effects; meta-substitution patterns (as in this compound) may require protective strategies for adjacent functional groups. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR can confirm the dihydronaphthalenone backbone and substituent positions. Fluorine (F NMR) and bromine isotopes (Br) may cause splitting patterns.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula. Electron ionization (EI) fragmentation patterns, as seen in similar compounds (e.g., 6-Bromo derivatives), help confirm substitution sites .
- IR : Stretching frequencies for ketone (C=O, ~1700 cm) and C-Br/C-F bonds (600–800 cm) provide additional confirmation .
Q. What safety protocols are essential when handling halogenated dihydronaphthalenones?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
- Ventilation : Use fume hoods to mitigate inhalation risks (H315, H319, H335 hazards).
- Storage : In airtight containers, away from light and moisture, at 2–8°C.
- Waste Disposal : Halogenated waste must be segregated and treated as hazardous .
Advanced Research Questions
Q. How can contradictions in NMR data for bromo-fluoro dihydronaphthalenones be resolved?
Contradictions often arise from dynamic effects (e.g., ring puckering in the dihydro scaffold) or solvent-induced shifts. Strategies include:
Q. What challenges arise in achieving regioselective bromination, and how can they be addressed?
Competing para/meta bromination in electron-rich systems can reduce yield. Solutions:
- Directed ortho-Metalation : Use directing groups (e.g., methoxy) to steer bromination.
- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
- Catalytic Systems : Pd-mediated C-H activation for precise functionalization .
Q. How does X-ray crystallography using SHELX programs enhance structural validation?
SHELXL refines crystal structures by modeling thermal displacement parameters and resolving disorder. For stereoisomerism:
- Twinned Data : SHELXD identifies pseudo-symmetry in twinned crystals.
- High-Resolution Data : Resolves subtle bond-length variations (e.g., C-Br vs. C-F).
- Validation Tools : PLATON checks for voids and overfitting, ensuring structural accuracy .
Q. What computational models predict the pharmacokinetic impact of bromine/fluorine substituents?
- LogP/Solubility : Experimental logP values (~2.86) align with silico predictions (XLOGP3, WLOGP).
- QSAR Models : Correlate substituent electronegativity with membrane permeability.
- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., Fluorine’s role in metabolic stability) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
